(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
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Description
The compound “(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring structure is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by the functional groups attached to the ring .
Scientific Research Applications
Synthesis and Crystal Structure Analysis
One key area of application is in the synthesis of complex organic compounds that serve as intermediates for further chemical reactions. For instance, the synthesis of boric acid ester intermediates with benzene rings involves a three-step substitution reaction. These compounds are crucial in various chemical synthesis pathways due to their structural complexity and potential reactivity. The detailed analysis of their crystal structure through X-ray diffraction and Density Functional Theory (DFT) calculations helps in understanding the conformational stability and electronic properties of these molecules. This knowledge is essential for designing compounds with desired physical and chemical properties for various applications in material science and pharmaceuticals (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Further research into the molecular electrostatic potential and frontier molecular orbitals of such compounds provides insights into their physicochemical characteristics. These studies are critical for understanding how these molecules interact with biological systems, which is vital for drug design and development. By analyzing the molecular structures using DFT, researchers can predict the reactivity, stability, and interaction patterns of these compounds with potential targets in biological systems (Huang et al., 2021).
Anticonvulsant Agents and Sodium Channel Blockers
Another significant area of application is in the development of anticonvulsant agents. Novel derivatives of (6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone have been synthesized and evaluated for their anticonvulsant activities. These compounds show promising results in the maximal electroshock (MES) test, indicating their potential as effective treatments for epilepsy. The investigation into their mechanism of action, particularly their influence on sodium channels, is crucial for understanding how these compounds can be optimized for better efficacy and safety in treating seizure disorders (Malik & Khan, 2014).
Properties
IUPAC Name |
(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-14-8-9-17-16(12-14)22(15-6-2-1-3-7-15)13-18(26(17,24)25)19(23)21-10-4-5-11-21/h1-3,6-9,12-13H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNZGFGADOOOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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